"4-(Pyridin-2-yl)but-3-en-2-one hydrochloride" chemical properties
"4-(Pyridin-2-yl)but-3-en-2-one hydrochloride" chemical properties
Executive Summary
4-(Pyridin-2-yl)but-3-en-2-one hydrochloride (CAS: 2609-84-9) is a bifunctional heterocyclic building block characterized by an
This guide details the physicochemical profile, optimized synthetic protocols, and reactivity mechanisms of this compound, designed for researchers in drug discovery and materials science.
Part 1: Molecular Architecture & Physicochemical Profile
The hydrochloride salt form is preferred over the free base due to enhanced stability against polymerization and improved water solubility, facilitating handling in aqueous-compatible reaction media.
Structural Specifications
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IUPAC Name: (E)-4-(pyridin-2-yl)but-3-en-2-one hydrochloride
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Common Name: 2-Pyridylacetone enone HCl; Pyridine-chalcone analog
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Molecular Formula:
[1] -
Molecular Weight: 183.63 g/mol (Salt); 147.17 g/mol (Free Base)
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CAS Number: 2609-84-9 (HCl salt); 1122-62-9 (Free base)
Physicochemical Data Table
| Property | Value / Description | Note |
| Appearance | Pale yellow to off-white crystalline solid | Free base is often a yellow oil/low-melting solid. |
| Melting Point | 154–157 °C (Decomposes) | Sharp melting point indicates high purity. |
| Solubility | Soluble in Water, Methanol, DMSO | Limited solubility in non-polar solvents (Hexane, Et2O). |
| pKa (Pyridine N) | ~5.2 (Conjugate acid) | The pyridine nitrogen is protonated in the HCl salt. |
| Reactivity Class | Michael Acceptor (Electrophile) | High susceptibility to nucleophilic attack at the |
Part 2: Synthetic Pathways & Optimization
The synthesis follows a classic Claisen-Schmidt (Aldol) condensation followed by acidification. The critical control point is preventing the polymerization of the free base prior to salt formation.
Optimized Synthesis Protocol
Objective: Synthesis of 4-(Pyridin-2-yl)but-3-en-2-one HCl on a 10g scale.
Reagents:
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2-Pyridinecarboxaldehyde (1.0 eq)
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Acetone (Excess, serves as solvent/reactant)
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Sodium Hydroxide (10% aq. solution)
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Hydrochloric acid (4M in Dioxane or Ether)
Step-by-Step Methodology:
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Condensation: Dissolve 2-pyridinecarboxaldehyde (10.7 g, 100 mmol) in Acetone (50 mL). Cool to 0–5 °C.
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Base Addition: Dropwise add 10% NaOH (10 mL) over 30 minutes. Maintain temperature <10 °C to favor the trans-(E)-isomer and prevent self-condensation of acetone.
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Reaction: Stir at room temperature for 4 hours. Monitor by TLC (SiO2, 50% EtOAc/Hexane).
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Workup (Free Base): Neutralize with dilute HCl to pH 7-8. Extract with Dichloromethane (3 x 50 mL). Dry organic layer over
and concentrate in vacuo. Critical: Do not heat above 40 °C; the free base is heat-sensitive. -
Salt Formation: Dissolve the crude yellow oil in minimal anhydrous Ethanol. Cool to 0 °C. Add HCl (4M in Dioxane) dropwise until precipitation is complete (pH ~2).
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Purification: Filter the solid and recrystallize from Ethanol/Ether to yield the hydrochloride salt.
Synthesis Workflow Diagram
Figure 1: Step-wise synthetic workflow for the hydrochloride salt formation.
Part 3: Reactivity Profile (The "Warhead")
This compound acts as a "chemical chameleon," capable of simple Michael additions or complex cycloadditions depending on the reaction partner.
Michael Addition (Covalent Modification)
The
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Mechanism: The pyridine ring (electron-withdrawing) enhances the electrophilicity of the alkene, making it more reactive than standard benzylideneacetone.
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Application: Cysteine profiling in proteomics; synthesis of
-amino ketones.
Indolizine Synthesis (Cyclization)
The most high-value application is the synthesis of Indolizines (fused 5,6-membered rings) via reaction with pyridinium ylides or
Mechanism (Ortoleva-King Type):
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Alkylation: Pyridine nitrogen attacks an
-halo ketone. -
Cyclization: The resulting pyridinium salt undergoes base-mediated 1,5-cyclization with the enone moiety.
Reactivity Logic Diagram
Figure 2: Divergent reactivity pathways leading to acyclic adducts or fused heterocycles.
Part 4: Biological Implications & Applications[2]
Drug Discovery (Chalcone Scaffolds)
The structure mimics the "chalcone" pharmacophore, known for:
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Antimicrobial Activity: Disruption of cell membranes in MRSA strains.
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Anticancer Potential: Inhibition of tubulin polymerization.
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Enzyme Inhibition: The enone warhead can covalently modify active site cysteines in kinases.
Handling & Safety (MSDS Summary)
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Hazards: Skin Irritant (H315), Eye Irritant (H319), STOT SE 3 (H335).
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Storage: Hygroscopic. Store at 2–8 °C under inert gas (Argon/Nitrogen).
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Disposal: Neutralize with dilute base before disposal as organic waste.
References
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Synthesis & Properties: ChemScene. "4-(Pyridin-2-yl)but-3-en-2-one hydrochloride Product Data." Link
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Indolizine Synthesis: Liu, R. R., et al. "Indolizine Synthesis via Oxidative Cross-Coupling/Cyclization of Alkenes and 2-(Pyridin-2-yl)acetate Derivatives."[2] Organic Letters, 2015.[2] Link
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General Reactivity: Organic Chemistry Portal. "Synthesis of Indolizines." Link
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Biological Relevance: PubChem. "4-[(Pyridin-2-yl)amino]but-3-en-2-one Compound Summary."[3] (Structural analog comparison). Link

